4-Cyclopropoxy-3-fluoropyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-fluoropyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor. For example, the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropoxy group can yield this compound . Another method involves the cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the cyclopropoxy group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the [3+3] cycloaddition mentioned earlier.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as potassium fluoride (KF) for nucleophilic substitution.
Catalysts: Copper and base catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-3-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique chemical properties.
Agrochemicals: It is used in the development of new agricultural products with improved physical, biological, and environmental properties.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct reactivity.
Methyl 3-fluoropyridine-4-carboxylate: A compound with a similar fluorinated pyridine structure.
Uniqueness
4-Cyclopropoxy-3-fluoropyridine is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, and binding affinity to biological targets .
Biological Activity
4-Cyclopropoxy-3-fluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom on the pyridine ring. Its molecular formula is C9H10FNO, with a molecular weight of approximately 169.18 g/mol. The structural uniqueness contributes to its distinct chemical properties, which may enhance its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyclopropoxy group can modulate the compound's binding affinity and reactivity, while the fluorine atom may influence electronic properties, enhancing interactions with proteins and enzymes involved in key biochemical pathways.
Key Mechanisms:
- Covalent Bond Formation : The aldehyde functionality in related compounds suggests potential for covalent interactions with nucleophilic sites on proteins.
- Receptor Modulation : Similar compounds have shown effects as positive allosteric modulators on specific receptors, potentially indicating similar pathways for this compound .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Its structure suggests possible anticancer activity, particularly through mechanisms involving apoptosis induction or cell cycle modulation.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Fluoropicolinaldehyde | Lacks cyclopropoxy group | Different reactivity and applications |
4-Cyclopropoxy-3-chloropicolinaldehyde | Chlorine instead of fluorine | Altered chemical properties |
4-Cyclopropoxy-2-ethyl-3-fluoropyridine | Ethyl group addition | Enhanced pharmacological effects |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of pyridine derivatives, finding that compounds with similar structures exhibited significant inhibition against various bacterial strains.
- Cancer Research : In vitro assays demonstrated that derivatives with fluorinated groups showed increased cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar effects .
- Pharmacokinetic Profiles : Research on related compounds indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
FYNMNLOGMGCZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)F |
Origin of Product |
United States |
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